
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole, also known as 2-Methylpyridin-2-yl-octahydro-1H-isoindole, is an organic compound with the molecular formula C11H17N. It is a member of the pyridine family, and it is a yellowish, crystalline solid. It is used as an intermediate in the synthesis of various pharmaceuticals, and it has been studied for its potential applications in the medical field.
Applications De Recherche Scientifique
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been studied for its potential applications in the medical field. It has been investigated as a potential anti-cancer agent, as well as for its anti-inflammatory and anti-microbial properties. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi, and for its potential to act as an antioxidant. Additionally, it has been studied for its potential to inhibit the growth of certain viruses, and for its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase. Additionally, it is believed to act by modulating the expression of certain genes, such as those involved in inflammation and apoptosis.
Biochemical and Physiological Effects
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, and to act as an antioxidant. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, phospholipase A2, and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable, and it is not toxic at the concentrations used in laboratory experiments. However, it is not water soluble, and it is not very soluble in organic solvents. Additionally, it is not very soluble in lipids, so it may not be suitable for use in experiments involving lipids.
Orientations Futures
Future research on 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could focus on its potential applications in the medical field, such as its potential use as an anti-cancer agent or its potential to inhibit the growth of certain viruses. Additionally, further research could focus on its potential use as an antioxidant, and its potential to act as an anti-inflammatory or anti-microbial agent. Finally, further research could focus on its potential use as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Synthèse
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindoledin-2-yl-octahydro-1H-isoindole can be synthesized via a multi-step process. The first step involves the reaction of 2-methylpyridine and ethyl bromoacetate to form 2-methylpyridin-2-yl-bromoacetate. This is followed by the reaction of 2-methylpyridin-2-yl-bromoacetate and ethyl isocyanoacetate to form 2-methylpyridin-2-yl-octahydro-1H-isoindole.
Propriétés
IUPAC Name |
2-(6-methylpyridin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-5-4-8-14(15-11)16-9-12-6-2-3-7-13(12)10-16/h4-5,8,12-13H,2-3,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOSGKWXORUWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
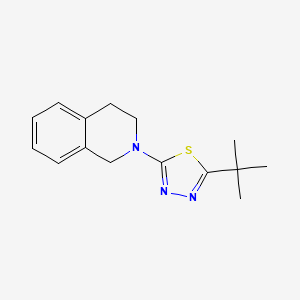
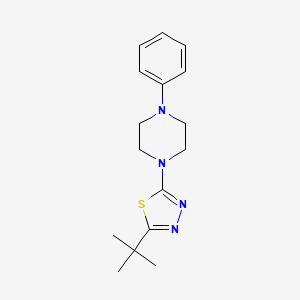
![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)
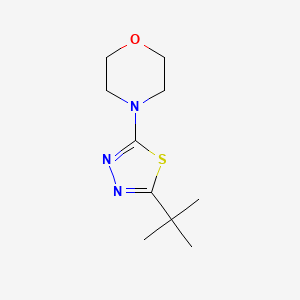
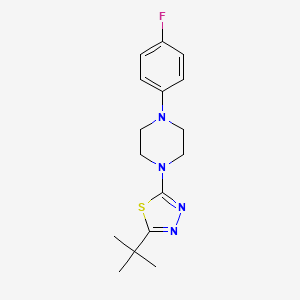
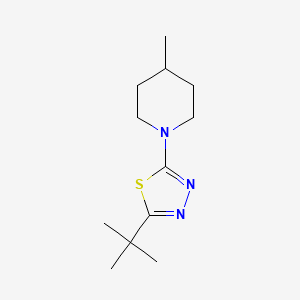
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)
![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)